2,6-Difluoronicotinic acid

Description

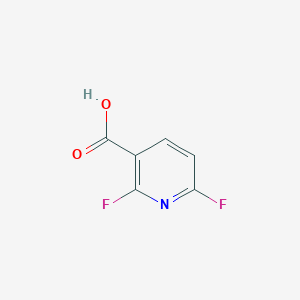

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVMFAWRTJEFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441993 | |

| Record name | 2,6-Difluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-50-0 | |

| Record name | 2,6-Difluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Difluoronicotinic Acid

This technical guide provides a comprehensive overview of a key synthetic pathway for 2,6-difluoronicotinic acid, a valuable fluorinated building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound (CAS 171178-50-0) is a pyridine derivative containing two fluorine atoms at the 2 and 6 positions of the pyridine ring. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including their acidity, lipophilicity, and metabolic stability. These modifications are often sought after in the design of novel pharmaceuticals and functional materials. This guide details a common and effective method for the preparation of this compound, starting from the readily available precursor, 2,6-difluoropyridine.

Synthesis Pathway: Carboxylation of 2,6-Difluoropyridine

The primary synthetic route to this compound involves the direct carboxylation of 2,6-difluoropyridine. This transformation is typically achieved through a directed ortho-metalation (DoM) reaction, where a strong base is used to deprotonate the pyridine ring at the 3-position, followed by quenching the resulting organometallic intermediate with carbon dioxide (in the form of dry ice). Two common variations of this procedure are presented below, differing primarily in the choice of the lithiating agent.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound via the carboxylation of 2,6-difluoropyridine are provided below.[1]

Protocol 1: Using n-Butyllithium

-

A solution of 2,6-difluoropyridine (25.0 g, 217 mmol) in tetrahydrofuran (300 ml) is cooled to -70°C.

-

A 1.6 N solution of n-butyllithium in hexane (163 ml) is added dropwise to the cooled solution.

-

The mixture is stirred at -70°C for 1 hour.

-

Dry ice (14.5 g, 330 mmol) is added to the reaction mixture at -70°C.

-

The mixture is stirred at -70°C for 30 minutes, and then for an additional 1 hour under ice-cooling.

-

The reaction mixture is poured into ice water and washed with ethyl acetate.

-

The aqueous layer is acidified to pH 3 with 3N hydrochloric acid.

-

The acidified aqueous layer is extracted with ethyl acetate.

-

The organic extract is washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is recrystallized from a mixed solvent of diethyl ether and hexane to yield this compound as a solid.

Protocol 2: Using Lithium Diisopropylamide (LDA)

-

A 2.62 M solution of n-butyllithium in THF (29.1 mL) is added dropwise to a solution of diisopropylamine (11.7 mL) in tetrahydrofuran (310 mL) under an ice-cooling bath and a nitrogen atmosphere.

-

The reaction solution is stirred under ice-cooling for one hour to generate Lithium Diisopropylamide (LDA).

-

The reaction solution is then cooled to -78°C.

-

A solution of 2,6-difluoropyridine (8 g) in tetrahydrofuran (10 mL) is added to the LDA solution.

-

The reaction is quenched with dry ice.

-

Work-up procedure follows a similar process to Protocol 1 to isolate the this compound product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1 (n-Butyllithium) | Protocol 2 (LDA) |

| Starting Material | 2,6-Difluoropyridine | 2,6-Difluoropyridine |

| Reagents | n-Butyllithium, Dry Ice | Diisopropylamine, n-Butyllithium, Dry Ice |

| Solvent | Tetrahydrofuran, Hexane | Tetrahydrofuran |

| Yield | 21.7 g (62.9%) | Not explicitly stated |

| Product Form | Solid | Not explicitly stated |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 2,6-difluoropyridine.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and well-documented pathway for the synthesis of this compound. The directed ortho-metalation of 2,6-difluoropyridine followed by carboxylation provides a reliable method for obtaining this valuable fluorinated building block. The provided experimental protocols and quantitative data offer a practical resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, enabling the efficient synthesis of this compound for further investigation and application.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoronicotinic acid (CAS No: 171178-50-0), a fluorinated pyridinecarboxylic acid derivative of increasing interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and potential biological interactions.

Core Physicochemical Properties

The unique arrangement of fluorine atoms and the carboxylic acid group on the pyridine ring imparts specific physicochemical characteristics to this compound, influencing its reactivity, solubility, and biological activity. A summary of its key properties is presented below.

| Property | Value | Data Type |

| Molecular Formula | C₆H₃F₂NO₂ | - |

| Molecular Weight | 159.09 g/mol | Calculated |

| Melting Point | 165-167 °C | Experimental |

| Boiling Point | 304.7 ± 37.0 °C | Predicted |

| pKa | 2.48 ± 0.10 | Predicted |

| LogP | 0.44 | - |

| CAS Number | 171178-50-0 | - |

Note: Predicted values are computationally derived and may differ from experimental results.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a carboxylic acid like this compound can be determined experimentally using potentiometric titration.

Methodology:

-

Preparation of the Analyte Solution: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for pKa Determination by Potentiometric Titration.

Determination of Solubility (Shake-Flask Method)

The solubility of this compound in various solvents can be determined using the conventional shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mg/mL.

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common route for the synthesis of related dihalonicotinic acids involves the halogenation and subsequent hydrolysis of a suitable precursor. The following diagram illustrates a logical workflow for the synthesis of a related compound, 2,6-dichloro-5-fluoronicotinic acid, which provides insight into the potential synthetic strategies for this compound.

Synthesis of 2,6-dichloro-5-fluoronicotinic acid.

Potential Biological Interactions

While specific signaling pathways involving this compound have not been elucidated, nicotinic acid and its derivatives are known to interact with various biological targets, including enzymes. The following diagram illustrates a generalized concept of how a nicotinic acid derivative could act as an enzyme inhibitor.

Enzyme inhibition by a nicotinic acid derivative.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties and elucidate its biological activities.

An In-depth Technical Guide to 2,6-Difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoronicotinic acid, a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, key physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it discusses its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable scaffold for designing compounds with enhanced biological activity.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,6-difluoropyridine-3-carboxylic acid, is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 3 position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 171178-50-0 | [1][2] |

| Molecular Formula | C₆H₃F₂NO₂ | |

| Molecular Weight | 159.09 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 165-167 °C | |

| Boiling Point | 304.7 ± 37.0 °C (Predicted) | |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.48 ± 0.10 (Predicted) |

Synthesis of this compound

A potential synthetic pathway could start from a readily available difluoropyridine derivative. For instance, lithiation of 2,6-difluoropyridine followed by carboxylation with carbon dioxide would yield the target molecule.

Hypothetical Synthetic Workflow:

Figure 2. Hypothetical synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Although experimental spectra for this compound were not found, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet of doublets due to coupling with the adjacent proton at the 4-position and the fluorine at the 6-position. The proton at the 4-position would appear as a doublet of doublets, coupling to the proton at the 5-position and the fluorine at the 2-position. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display six distinct signals for the six carbon atoms. The carbons attached to fluorine (C2 and C6) would exhibit large carbon-fluorine coupling constants. The carboxyl carbon would appear at a characteristic downfield chemical shift. The remaining three aromatic carbons would have chemical shifts typical for a substituted pyridine ring.

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1H NMR | |||

| H-4 | ~8.0-8.4 | dd | JH4-H5, JH4-F2 |

| H-5 | ~7.0-7.4 | dd | JH5-H4, JH5-F6 |

| COOH | >10 | br s | |

| 13C NMR | |||

| C-2 | ~160-165 | d | 1JCF |

| C-3 | ~120-125 | t | 3JCF |

| C-4 | ~145-150 | t | 3JCF |

| C-5 | ~110-115 | d | 2JCF |

| C-6 | ~160-165 | d | 1JCF |

| C=O | ~165-170 | s |

3.3. FT-IR Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1720-1680 | Strong |

| C=N, C=C (Aromatic Ring) | 1600-1450 | Medium-Strong |

| C-F | 1250-1000 | Strong |

Applications in Drug Discovery and Organic Synthesis

Fluorinated organic molecules are of great importance in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

4.1. Role as a Synthetic Intermediate

The carboxylic acid functionality of this compound can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a versatile handle for further synthetic transformations. The difluorinated pyridine ring is a key pharmacophore in various biologically active compounds.

Experimental Protocol: Conversion to 2,6-Difluoronicotinoyl Chloride

A common method for activating a carboxylic acid is its conversion to an acid chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in the anhydrous solvent.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at room temperature.

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

After completion, the excess reagent and solvent are removed under reduced pressure to yield the crude 2,6-Difluoronicotinoyl chloride, which can often be used in the next step without further purification.

Logical Workflow for Amide Synthesis:

Figure 3. Workflow for the synthesis of 2,6-Difluoronicotinamide derivatives.

4.2. Potential Biological Activities of Derivatives

Derivatives of nicotinic acid are known to exhibit a wide range of biological activities. The introduction of fluorine atoms can significantly modulate these properties. While specific biological data for derivatives of this compound is scarce in the provided search results, based on analogous structures, potential areas of investigation include:

-

Antimicrobial Agents: Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties.

-

Enzyme Inhibitors: The pyridine scaffold is present in many enzyme inhibitors, and the fluorine substituents can enhance binding to the active site.

-

Agrochemicals: Halogenated pyridines are common in herbicides and pesticides.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the difluorinated pyridine ring, make it an attractive starting material for the development of novel compounds with enhanced biological activity and improved physicochemical characteristics. Further research into the synthesis and applications of its derivatives is warranted to fully explore its potential.

References

spectroscopic data (NMR, IR, MS) of 2,6-Difluoronicotinic acid

An In-depth Technical Guide on the Spectroscopic Data of 2,6-Difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound (CAS No. 171178-50-0). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

Chemical Formula: C₆H₃F₂NO₂ Molecular Weight: 159.09 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 - 14.5 | br s | - | -COOH |

| ~8.4 - 8.6 | t | ~8.0 Hz | H-4 |

| ~7.3 - 7.5 | t | ~8.0 Hz | H-5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~165.0 | s | - | -COOH |

| ~162.0 | dd | ¹JCF ≈ 250 Hz, ²JCN ≈ 15 Hz | C-2, C-6 |

| ~145.0 | t | ³JCCF ≈ 10 Hz | C-4 |

| ~115.0 | d | ²JCF ≈ 20 Hz | C-3 |

| ~110.0 | t | ⁴JCCCF ≈ 5 Hz | C-5 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -70 to -90 | s | - | F-2, F-6 |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). The exact values can vary depending on the solvent and concentration.

IR Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700-1730 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1620 | Medium | C=N and C=C stretch (ring) |

| ~1200-1300 | Strong | C-F stretch |

| ~900-950 | Medium | O-H bend (out-of-plane) |

Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 159 | [M]⁺ (Molecular ion) |

| 142 | [M - OH]⁺ |

| 114 | [M - COOH]⁺ |

| 86 | [M - COOH - HCN]⁺ or [M - COOH - F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube if any particulate matter is present.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

The spectral width should be set to cover the expected range for aromatic fluorine compounds.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (or KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Solubility of 2,6-Difluoronicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoronicotinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining solubility, discusses qualitative solubility based on related compounds, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound, a derivative of pyridine carboxylic acid, is a valuable intermediate in organic synthesis. The presence of two electron-withdrawing fluorine atoms on the pyridine ring significantly influences its chemical reactivity and physical properties, including its solubility. Understanding its behavior in various organic solvents is paramount for its effective utilization in synthetic and medicinal chemistry.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. However, qualitative information for structurally similar compounds, such as 2,6-Dichloronicotinic acid, indicates solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol. It is reasonable to infer that this compound would exhibit similar solubility in these types of solvents due to its polar nature, stemming from the carboxylic acid group and the electronegative fluorine and nitrogen atoms.

For illustrative purposes and to provide a template for researchers, the following table is presented. It is intended to be populated with experimental data as it becomes available.

| Solvent | Chemical Class | Predicted Solubility (at 25°C) | Quantitative Data (g/100mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |

| Methanol | Polar Protic | Moderate to High | Data not available |

| Ethanol | Polar Protic | Moderate | Data not available |

| Acetone | Polar Aprotic | Moderate | Data not available |

| Acetonitrile | Polar Aprotic | Low to Moderate | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Data not available |

| Ethyl Acetate | Moderately Polar | Low | Data not available |

| Dichloromethane | Nonpolar | Low | Data not available |

| Toluene | Nonpolar | Very Low | Data not available |

| Hexane | Nonpolar | Very Low | Data not available |

Note: The predicted solubility is based on the general principle of "like dissolves like" and qualitative data for analogous compounds. Experimental verification is required.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are standard and reliable methods for quantifying the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and straightforward method for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the flask minus its initial weight.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant UV absorbance in the chosen solvent.

Objective: To determine the solubility by measuring the UV absorbance of a saturated solution.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials from the Gravimetric Method

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (steps 1-7).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoronicotinic acid, a fluorinated pyridine carboxylic acid, serves as a crucial building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly modify the physicochemical properties of molecules, including acidity, lipophilicity, and metabolic stability, making this compound a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in its practical application.

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Halogenated nicotinic acid derivatives, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, most notably antibacterial agents.[2] While much of the early literature focuses on chloro- and bromo-substituted pyridines, the development of synthetic routes to their fluoro-analogs has opened new avenues for medicinal chemists. This compound (CAS RN: 171178-50-0) is one such compound that has garnered interest for its potential in creating novel bioactive molecules.[3][4]

Synthetic Pathways to this compound

The primary and most direct route to this compound involves the carboxylation of 2,6-difluoropyridine. This transformation can be achieved through ortho-lithiation followed by quenching with carbon dioxide (dry ice). Two distinct experimental protocols for this process are detailed below.

Method 1: n-Butyllithium Mediated Carboxylation

This method involves the direct lithiation of 2,6-difluoropyridine using n-butyllithium at low temperatures, followed by the introduction of carbon dioxide to form the carboxylic acid.

Experimental Protocol: [5]

-

A solution of 2,6-difluoropyridine (25.0 g, 217 mmol) in tetrahydrofuran (300 ml) is cooled to -70°C.

-

A 1.6 N n-butyllithium-hexane solution (163 ml) is added dropwise to the cooled solution.

-

The mixture is stirred at -70°C for 1 hour.

-

Dry ice (14.5 g, 330 mmol) is added to the reaction mixture at -70°C.

-

The mixture is stirred for an additional 30 minutes at -70°C, and then for 1 hour under ice-cooling.

-

The reaction mixture is poured into ice water and washed with ethyl acetate.

-

The aqueous layer is acidified to pH 3 with 3N hydrochloric acid and extracted with ethyl acetate.

-

The organic extract is washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is recrystallized from a mixed solvent of diethyl ether and hexane to yield the final product.

Quantitative Data: [5]

| Parameter | Value |

| Starting Material | 2,6-Difluoropyridine |

| Reagents | n-Butyllithium, Dry Ice |

| Yield | 21.7 g (62.9%) |

| Appearance | Solid |

Method 2: LDA-Mediated Carboxylation

An alternative approach utilizes lithium diisopropylamide (LDA) as the lithiating agent. LDA is a strong, non-nucleophilic base that can also effectively deprotonate 2,6-difluoropyridine at the 3-position.

Experimental Protocol: [5]

-

A 2.62 M solution of n-butyllithium in THF (29.1 mL) is added dropwise to a solution of diisopropylamine (11.7 mL) in tetrahydrofuran (310 mL) under ice-cooling in a nitrogen atmosphere.

-

The reaction solution is stirred under ice-cooling for one hour to form LDA.

-

The reaction solution is then cooled to -78°C.

-

A solution of 2,6-difluoropyridine (8 g) in tetrahydrofuran (10 mL) is added to the cold LDA solution.

(Note: The protocol provided in the source cuts off at this point. The subsequent steps would involve the addition of dry ice, followed by an aqueous workup and purification similar to Method 1.)

Visualization of Synthetic Workflow

The logical flow of the primary synthetic route to this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Applications and Future Outlook

This compound is a versatile intermediate for the synthesis of more complex molecules. Its utility is primarily seen in the field of medicinal chemistry, where it can be used to introduce a difluoropyridine moiety into drug candidates. This can lead to improved biological activity, enhanced metabolic stability, and modulated pharmacokinetic properties.[1] While specific blockbuster drugs containing this exact fragment are not prominently documented in the public domain, the general importance of fluorinated heterocycles in drug discovery suggests that this compound and its derivatives are valuable tools for researchers developing new therapeutic agents.[6] The synthetic methods outlined in this guide provide a solid foundation for the laboratory-scale production of this important building block, enabling further exploration of its potential in creating the next generation of pharmaceuticals.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 171178-50-0 | 2,6-Difluoropyridine-3-carboxylic acid - AiFChem [aifchem.com]

- 5. 171178-50-0 | 2,6-Difluoropyridine-3-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. nbinno.com [nbinno.com]

Theoretical Exploration of 2,6-Difluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

2,6-Difluoronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), presents a molecule of significant interest in the field of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, spectroscopic, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A foundational aspect of theoretical analysis involves the computation of key physicochemical properties. While experimental data for this compound is not extensively available in the public domain, Density Functional Theory (DFT) calculations are a powerful tool to predict these characteristics. A common computational approach for such molecules is the use of the B3LYP functional with a 6-311++G(d,p) basis set.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Method |

| Molecular Formula | C₆H₃F₂NO₂ | - |

| Molecular Weight | 159.09 g/mol | - |

| Dipole Moment | Value | DFT/B3LYP/6-311++G(d,p) |

| Polarizability | Value | DFT/B3LYP/6-311++G(d,p) |

| Ionization Potential | Value | DFT/B3LYP/6-311++G(d,p) |

| Electron Affinity | Value | DFT/B3LYP/6-311++G(d,p) |

Note: Specific values are placeholders and would be derived from dedicated computational studies.

Molecular Geometry and Structure

The three-dimensional arrangement of atoms in this compound is crucial for its interaction with biological targets. Theoretical geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's conformation and steric profile.

Table 2: Key Geometric Parameters of this compound (Predicted)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-F | Value |

| C-C (ring) | Value | |

| C-N (ring) | Value | |

| C-C (carboxyl) | Value | |

| C=O | Value | |

| C-O | Value | |

| O-H | Value | |

| Bond Angles | F-C-C | Value |

| C-N-C | Value | |

| O=C-O | Value |

Note: Values are illustrative and require specific quantum chemical calculations for this compound.

Spectroscopic Analysis (Theoretical)

Computational spectroscopy is an invaluable tool for interpreting and predicting experimental spectra. Theoretical calculations can provide insights into the vibrational modes (FTIR and Raman) and electronic transitions (UV-Vis) of this compound.

Vibrational Spectroscopy (FTIR and Raman)

Theoretical vibrational analysis, often performed using DFT, can predict the frequencies and intensities of infrared and Raman bands. The assignment of these bands to specific molecular vibrations is typically aided by Total Energy Distribution (TED) analysis.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (based on TED) |

| O-H stretch | Value | Value | Value | Carboxylic acid O-H stretching |

| C=O stretch | Value | Value | Value | Carboxylic acid C=O stretching |

| C-F stretch | Value | Value | Value | C-F stretching |

| Ring C-C stretch | Value | Value | Value | Pyridine ring C-C stretching |

| Ring C-N stretch | Value | Value | Value | Pyridine ring C-N stretching |

Note: The presented values are representative and would be the output of a computational vibrational analysis.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (ring) | Value |

| H (carboxyl) | Value |

| ¹³C NMR | |

| C-F | Value |

| C-COOH | Value |

| C (ring) | Value |

| C=O | Value |

Note: Chemical shifts are relative to a standard (e.g., TMS) and require specific GIAO calculations.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic interactions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.[1]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the pyridine ring and the carboxylic acid group.

-

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atoms.

The HOMO-LUMO energy gap is a critical parameter in assessing the potential for charge transfer interactions, which are fundamental in many biological processes.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the context of drug design, the MEP can help predict how a molecule will interact with the binding site of a protein. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, indicating regions susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms.

Experimental and Computational Protocols

Computational Methodology for Theoretical Studies

A standard and robust computational protocol for the theoretical investigation of this compound would involve the following steps:

-

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

NMR Chemical Shift Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method.

-

Electronic Properties Analysis: HOMO and LUMO energies are determined from the optimized structure, and the MEP is calculated and visualized.

Synthesis and Characterization (Illustrative Protocol)

While this guide focuses on theoretical studies, a typical experimental workflow for the synthesis and characterization of this compound would involve:

-

Synthesis: Chemical synthesis from appropriate starting materials (e.g., through fluorination of a precursor).

-

Purification: Techniques such as recrystallization or chromatography to obtain a pure sample.

-

Spectroscopic Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

-

FTIR Spectroscopy: To identify functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final compound.

Application in Drug Design and Development

The theoretical data generated for this compound can be directly applied in the early stages of drug discovery.

Molecular Docking

The optimized 3D structure and calculated partial charges can be used as input for molecular docking simulations. These simulations predict the binding mode and affinity of this compound or its derivatives within the active site of a target protein. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

Pharmacophore Modeling

The electronic and steric features identified through theoretical studies (e.g., hydrogen bond donors/acceptors from the MEP) can contribute to the development of a pharmacophore model. This model represents the essential features required for biological activity and can be used to screen large compound libraries for new potential hits.

Theoretical studies provide a powerful and cost-effective approach to understanding the fundamental properties of molecules like this compound. The computational methodologies outlined in this guide, from geometry optimization and spectroscopic prediction to the analysis of electronic properties, offer a robust framework for characterizing this promising scaffold for drug design. By integrating these theoretical insights with experimental validation, researchers can accelerate the discovery and development of novel therapeutics.

References

Quantum Chemical Calculations for 2,6-Difluoronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 2,6-Difluoronicotinic acid. This document outlines the key computational procedures, expected data, and a generalized workflow for researchers engaged in the molecular modeling of this and similar compounds.

Introduction

This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine substitution. Quantum chemical calculations offer a powerful, non-experimental approach to investigate its molecular structure, stability, and electronic properties, providing insights that can guide further research and development. This guide details the application of Density Functional Theory (DFT) for this purpose.

Computational Methodology

The following section details the theoretical methods for optimizing the molecular geometry, calculating vibrational frequencies, and analyzing the electronic structure of this compound.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state).

Protocol:

-

Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for such organic molecules.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonding.[2]

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or DMSO.

-

Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are negligible.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Methodology: The same DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for geometry optimization should be employed for consistency.

-

Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

-

Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra for structural validation. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.[3]

Electronic Property Analysis

Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides insights into the chemical reactivity and interaction sites of the molecule.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[4][5] A smaller gap generally suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.

-

NMR Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹³C and ¹H) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[6][7] These calculated shifts can be correlated with experimental data to aid in spectral assignment and structural confirmation.

Data Presentation

The following tables present representative quantitative data that could be expected from quantum chemical calculations on this compound, based on values reported for similar molecules.

Table 1: Representative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C2-F | 1.34 |

| C6-F | 1.34 | |

| C3-C7 (Carboxyl) | 1.49 | |

| C7=O8 | 1.21 | |

| C7-O9 | 1.35 | |

| O9-H10 | 0.97 | |

| Bond Angles | F-C2-N1 | 117.5 |

| F-C6-N1 | 117.5 | |

| C2-C3-C7 | 121.0 | |

| O8=C7-O9 | 123.0 | |

| Dihedral Angle | C2-C3-C7-O8 | 0.0 / 180.0 |

Note: Values are hypothetical and based on typical bond lengths and angles for fluorinated nicotinic acid derivatives.[1][8][9]

Table 2: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |

| O-H stretch | ~3500 | Carboxylic acid O-H stretching |

| C-H stretch (aromatic) | ~3100 | Pyridine ring C-H stretching |

| C=O stretch | ~1720 | Carboxylic acid C=O stretching |

| C=C/C=N stretch | ~1600-1400 | Pyridine ring stretching |

| C-F stretch | ~1250 | C-F stretching |

| O-H bend | ~1200 | Carboxylic acid O-H in-plane bending |

Note: Frequencies are representative and based on studies of similar aromatic carboxylic acids.[3][10]

Table 3: Representative Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Note: These values are estimations based on data for related nicotinic acid derivatives.[4][11][12]

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical analysis of a molecule like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 2,6-Difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,6-Difluoronicotinic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 171178-50-0 | [1] |

| Molecular Formula | C6H3F2NO2 | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| Appearance | Not specified, likely a solid | [1] |

| Melting Point | 165-167 °C | [1] |

| Boiling Point | 304.7 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | No data available | [1] |

| Density | No data available | [1] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Data for GHS classification is based on similar fluorinated nicotinic acid compounds in the absence of a specific entry for this compound in some databases.

A logical diagram illustrating the relationship between the hazard classification and the required safety precautions is provided below.

Toxicological Information

There is no specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), available for this compound in the reviewed literature and safety data sheets.[1] The primary hazards are related to its irritant properties.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[2] |

| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[2] |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |

Experimental Protocol for Safe Handling

The following is a generalized experimental protocol for the safe handling of this compound, based on standard operating procedures for hazardous chemical powders.[2][3][4]

5.1. Engineering Controls

-

All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4]

-

Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

5.3. Handling and Weighing Procedure

-

Before handling, ensure all necessary PPE is donned correctly.

-

Designate a specific area within the fume hood for handling the powder.

-

To minimize dust generation when weighing, tare a sealed container. In the fume hood, add the this compound to the container and then securely close it before moving it to the balance for weighing.[2]

-

Keep containers of the chemical closed when not in use.[2]

5.4. Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials, such as oxidizing agents.[1]

5.5. Spill and Waste Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures.

-

Waste Disposal: Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5]

The following diagram outlines a general workflow for the safe handling of a hazardous chemical powder like this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen fluoride.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, gloves, and eye protection.[2]

-

Environmental Precautions: Prevent the material from entering drains or water courses.[2]

-

Methods for Cleaning Up: Mix the spilled material with an inert absorbent like sand, then sweep it up and place it in a tightly closed container for disposal.[2]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the official Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.

References

A Technical Guide to 2,6-Difluoronicotinic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,6-difluoronicotinic acid, a fluorinated pyridine carboxylic acid building block with growing interest in medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and explores its potential applications in drug discovery by examining the roles of analogous fluorinated nicotinic acid derivatives.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with the most common being 97% or higher. The compound is sold in various quantities to suit laboratory-scale synthesis and larger developmental projects.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Available Quantities |

| CookeChem | 171178-50-0 | 97% | 1g, 5g, 25g |

| Sigma-Aldrich | 171178-50-0 | ≥99% | 1g, 5g, 10g, 25g |

| Frontier Specialty Chemicals | 171178-50-0 | 98% | 5g, 25g, 100g |

| Santa Cruz Biotechnology | 171178-50-0 | - | Inquire for details |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| CAS Number | 171178-50-0 | [1][2] |

| Melting Point | 165-167 °C | [3] |

| Boiling Point | 304.695 °C at 760 mmHg | [3] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Soluble in methanol. Very slightly soluble in chloroform. Practically insoluble in water. | [4] |

Synthesis of this compound: An Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dihydroxy-nicotinate

This initial step involves the condensation of an appropriate starting material to form the dihydroxynicotinate core.

-

Materials: Ethyl formate, sodium methoxide, methyl malonamate, methanol, hydrochloric acid.

-

Procedure:

-

To a solution of ethyl formate and sodium methoxide at 0°C, add a solution of methyl malonamate in methanol.

-

Heat the mixture at reflux for 30 minutes.

-

To the hot mixture, add a solution of hydrochloric acid in water.

-

Heat the reaction mixture at reflux for an additional 10 minutes.

-

After cooling to 0°C and standing for 18 hours, filter the mixture.

-

Wash the collected solid with water and dry under vacuum to yield methyl 2,6-dihydroxynicotinate.[6]

-

Step 2: Halogenation of Methyl 2,6-dihydroxynicotinate to Methyl 2,6-difluoronicotinate

This step would involve a fluorinating agent to replace the hydroxyl groups with fluorine. This is a key and often challenging step in the synthesis of fluorinated heterocycles. A variety of modern fluorinating reagents could be explored here, such as Selectfluor or Deoxofluor, although traditional methods might employ harsher conditions.

-

Materials: Methyl 2,6-dihydroxynicotinate, a suitable fluorinating agent (e.g., potassium fluoride spray-dried under specific conditions, or more modern reagents), and an appropriate solvent.

-

Procedure (Illustrative):

-

In a sealed reaction vessel, combine methyl 2,6-dihydroxynicotinate with an excess of a fluorinating agent in a high-boiling polar aprotic solvent.

-

Heat the mixture at an elevated temperature for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling, quench the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain methyl 2,6-difluoronicotinate.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Materials: Methyl 2,6-difluoronicotinate, sodium hydroxide, water, hydrochloric acid.

-

Procedure:

-

Dissolve methyl 2,6-difluoronicotinate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 2,6-Difluoropyridine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,6-Difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. 2,6-Difluoronicotinic acid is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents. The fluorine atoms can significantly modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which is of significant interest in drug discovery programs.

However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging. This document provides a detailed application note and a generalized protocol for the Suzuki coupling of this compound with arylboronic acids. The protocol is based on established methodologies for the coupling of other fluorinated aromatic compounds and dihalogenated pyridines and is intended to serve as a comprehensive guide and a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form an organopalladium(II) complex. This is often the rate-limiting step for C-F activation and may require specialized ligands to promote the reaction.

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity is a key consideration with this compound. The electronic properties of the pyridine ring and the directing effect of the carboxylic acid group may influence which fluorine atom is preferentially replaced. In many pyridine systems, the 2-position is more reactive towards palladium-catalyzed cross-coupling. Chelation of the palladium catalyst to the nicotinic acid moiety may also direct the reaction to the 2-position.

Experimental Protocols

The successful execution of a Suzuki coupling reaction with this compound is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following protocols provide a starting point for optimization. It is recommended to screen various conditions to achieve the best results for a specific substrate.

Protocol 1: General Procedure with a Buchwald-type Ligand

This protocol utilizes a bulky and electron-rich phosphine ligand, which has been shown to be effective for the activation of C-F bonds.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Anhydrous, degassed water (if using a mixed solvent system)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

In a separate vial, pre-mix the palladium(II) acetate and the SPhos ligand in a small amount of the reaction solvent.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the catalyst/ligand pre-mixture to the reaction vessel under the inert atmosphere.

-

Add the degassed solvent to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields in challenging coupling reactions.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

10 mL microwave vial with a stir bar

Procedure:

-

In a 10 mL microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.).

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters that can be screened for the optimization of the Suzuki coupling of this compound. The yields are hypothetical and will depend on the specific arylboronic acid used.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene | 110 | 12 | e.g., 65 |

| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | e.g., 72 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | e.g., 45 |

| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 120 | 10 | e.g., 78 |

| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 150 (MW) | 0.5 | e.g., 85 |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Workflow

Caption: General workflow for a Suzuki coupling experiment.

Application Notes and Protocols: 2,6-Difluoronicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoronicotinic acid is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can enhance metabolic stability, binding affinity, and lipophilicity, while the pyridine scaffold is a common feature in many approved drugs.[1] Although specific examples of the integration of this compound into drug candidates are not extensively reported in publicly available literature, its structure suggests its utility in the synthesis of a variety of potentially bioactive molecules, particularly as a precursor for amides and esters.

These application notes provide an overview of the potential uses of this compound, along with generalized experimental protocols for its derivatization. The information is based on established chemical principles and data from analogous compounds.

Application Notes: Potential in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its carboxylic acid functionality, which allows for the straightforward formation of amide and ester derivatives. These derivatives are of high interest in drug discovery for a multitude of therapeutic areas.

1. Synthesis of Kinase Inhibitors:

The 2,6-difluorophenyl group is a known pharmacophore in kinase inhibitors. While not nicotinic acid, the closely related 2,6-difluorobenzoic acid has been used in the synthesis of potent inhibitors of the B-Raf(V600E) kinase, a key target in melanoma. It is plausible that this compound could be employed in a similar manner to generate novel kinase inhibitors. The nitrogen atom in the pyridine ring can offer an additional point for hydrogen bonding interactions within a kinase active site, potentially improving potency and selectivity.

2. Development of Antibacterial and Antifungal Agents:

Nicotinic acid derivatives have been explored for their antimicrobial properties. The unique electronic properties conferred by the two fluorine atoms in this compound could lead to derivatives with enhanced antimicrobial activity and improved pharmacokinetic profiles.

3. Agents Targeting G-Protein Coupled Receptors (GPCRs):

Nicotinic acid itself is an agonist of the GPR109a receptor.[2] Analogs of nicotinic acid are of interest for treating dyslipidemia. The difluoro substitution pattern of this compound could be exploited to develop novel GPCR modulators with altered potency, selectivity, or side-effect profiles.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Amide Synthesis using HATU Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-